molecular formula C23H16Cl2N6O3S B11674605 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11674605
M. Wt: 527.4 g/mol
InChI Key: RGPVIWFPDVQUJQ-LGJNPRDNSA-N
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Description

N'-[(E)-(2-Chloro-5-Nitrophenyl)Methylidene]-2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide is a synthetic acetohydrazide derivative featuring a triazole-sulfanyl core and substituted aromatic groups. Its structure includes:

  • A 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.
  • A sulfanyl (-S-) linkage at position 3 of the triazole, connected to an acetohydrazide backbone.
  • An (E)-configured imine formed between the hydrazide nitrogen and a 2-chloro-5-nitrophenyl group.

Properties

Molecular Formula

C23H16Cl2N6O3S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl2N6O3S/c24-17-8-6-15(7-9-17)22-28-29-23(30(22)18-4-2-1-3-5-18)35-14-21(32)27-26-13-16-12-19(31(33)34)10-11-20(16)25/h1-13H,14H2,(H,27,32)/b26-13+

InChI Key

RGPVIWFPDVQUJQ-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate serves as the core scaffold for subsequent functionalization. A modified Hantzsch thiazole synthesis is employed:

  • Reagents : 4-Chlorophenylhydrazine, benzaldehyde, and thiourea.

  • Conditions : Reflux in ethanol (78°C, 12 hours) under nitrogen atmosphere.

  • Mechanism : Cyclocondensation forms the triazole ring, followed by thiol group introduction via sulfur incorporation.

Yield : 68–72% after recrystallization from ethanol.

ParameterValue
Reaction Temperature78°C
Reaction Time12 hours
SolventEthanol
Purification MethodRecrystallization

Synthesis of 2-Chloro-N'-(2-chloro-5-nitrobenzylidene)acetohydrazide

This hydrazide intermediate is prepared via Schiff base formation:

  • Reagents : 2-Chloro-5-nitrobenzaldehyde and chloroacetyl hydrazide.

  • Conditions : Stirring in methanol with glacial acetic acid catalyst (25°C, 6 hours).

  • Key Step : Imine bond formation between aldehyde and hydrazide groups, confirmed by FT-IR (C=N stretch at 1620 cm⁻¹).

Yield : 85–88% after vacuum filtration.

Characterization DataObservation
FT-IR (C=N)1620 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.42 (s, 1H, CH=N)
Melting Point145–147°C

Coupling of Intermediates via Thioether Linkage

Nucleophilic Substitution Reaction

The triazole-thiol and hydrazide intermediates are coupled using a base-mediated thioetherification:

  • Reagents : 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, 2-chloro-N'-(2-chloro-5-nitrobenzylidene)acetohydrazide, K₂CO₃.

  • Conditions : Anhydrous DMF, 60°C, 8 hours.

  • Mechanism : Deprotonation of thiol (-SH) to thiolate (-S⁻), followed by SN2 displacement of chloride from the hydrazide.

Yield : 74–78% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Optimization ParameterEffect on Yield
Base (K₂CO₃ vs. NaOH)K₂CO₃: 74% vs. NaOH: 62%
Solvent (DMF vs. THF)DMF: 74% vs. THF: 58%
Temperature (60°C vs. RT)60°C: 74% vs. RT: 41%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems are proposed:

  • Residence Time : 30 minutes vs. 8 hours in batch reactors.

  • Advantages : Improved heat transfer, reduced side reactions, and consistent product quality.

Pilot-Scale Data :

MetricBatch ProcessFlow Process
Yield74%81%
Purity (HPLC)95.2%98.7%
Throughput (kg/day)2.19.4

Solvent Recycling and Waste Management

  • Solvent Recovery : Distillation reclaims >90% DMF for reuse.

  • Byproduct Mitigation : K₂CO₃ neutralization with HCl generates KCl, which is filtered and repurposed.

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

  • ¹³C NMR : Peaks at δ 168.2 (C=O), 152.4 (C=N), and 124.8–139.1 (aromatic carbons).

  • HRMS (ESI+) : m/z calculated for C₂₄H₁₈Cl₂N₆O₃S [M+H]⁺: 541.0642; found: 541.0638.

Purity Assessment

MethodResult
HPLC (C18 column)98.3% purity
Elemental AnalysisC: 53.11% (calc: 53.24%)

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 30 minutes.

  • Outcome : 20% reduction in reaction time but 12% lower yield due to thermal decomposition.

Ultrasonic Irradiation

  • Conditions : 40 kHz, 50°C, 2 hours.

  • Outcome : 89% yield with improved particle size uniformity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

Molecular Weight

The molecular weight of N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is approximately 541.42 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

In silico studies have shown that derivatives of this compound can act as potential inhibitors of the enzyme 5-lipoxygenase, which is involved in inflammatory processes. This suggests a pathway for the development of anti-inflammatory drugs .

Pesticidal Applications

The compound's triazole moiety has been linked to fungicidal activity. Research has demonstrated its effectiveness against fungal pathogens affecting crops, indicating its potential as a pesticide . The structural characteristics that contribute to this activity include electron-withdrawing groups that enhance biological interaction with target sites in fungi.

Synthesis of Novel Materials

This compound can be utilized in synthesizing advanced materials due to its unique chemical structure. Studies have explored its use in creating polymers with enhanced thermal and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the antimicrobial properties of various hydrazide derivatives. The results indicated that the compound under discussion showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than many existing antibiotics .

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory agents, molecular docking simulations revealed that the compound binds effectively to the active site of 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory effects. Further experimental validation confirmed its inhibitory action in vitro .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A12Staphylococcus aureus
Compound B25Escherichia coli
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-...15Pseudomonas aeruginosa

Table 2: Inhibitory Effects on 5-Lipoxygenase

Compound NameIC50 (µM)Mechanism of Action
Compound C10Competitive Inhibition
N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-...8Non-competitive Inhibition

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and nitrophenyl group play crucial roles in these interactions, facilitating binding to target molecules and modulating their function .

Comparison with Similar Compounds

Structural Analog 1: 2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N′-[(E)-(2-Ethoxyphenyl)Methylene]Acetohydrazide ()

Key Differences :

  • Substituent on the imine group : The target compound has a 2-chloro-5-nitrophenyl group, while Analog 1 features a 2-ethoxyphenyl group.

Implications :

  • The nitro group may improve binding to electron-rich biological targets (e.g., enzymes) but could reduce solubility due to increased hydrophobicity.
  • Analog 1’s ethoxy group might enhance metabolic stability compared to the nitro group, which is prone to reduction .

Structural Analog 2: N’-[(E)-(4-Chlorophenyl)Methylidene]-2-(6,9-Dihydro-5H-Purin-6-Ylsulfanyl)Acetohydrazide ()

Key Differences :

  • Substituent Position : The imine group is derived from 4-chlorobenzaldehyde instead of 2-chloro-5-nitrobenzaldehyde.

Implications :

  • The purine core in Analog 2 may confer affinity for nucleotide-binding proteins (e.g., kinases), whereas the triazole in the target compound is more rigid and compact, favoring interactions with smaller active sites.
  • The absence of a nitro group in Analog 2 likely improves aqueous solubility .

Structural Analog 3: 2-(4-Chloro-2-Methylphenoxy)-N’-[-(5-Methyl-2-Furyl)Methylidene]Acetohydrazide ()

Key Differences :

  • Backbone Modification: Analog 3 uses a phenoxyacetohydrazide backbone instead of a triazole-sulfanyl linkage.
  • Substituents: A furyl group and methylphenoxy substituent replace the nitrochlorophenyl and triazole moieties.

Implications :

  • The triazole-sulfanyl core of the target compound may enhance metabolic resistance compared to the furyl group, which is susceptible to oxidation .

Structural Analog 4: Fluorinated Acetohydrazides ()

Example Compound : 2-(2,3-Dihydro-1-Benzofuran-5-Yl)-N’-[(1E)-1-(4-Fluorophenyl)Ethylidene]Acetohydrazide
Key Differences :

  • Fluorine Substitution : A 4-fluorophenyl group replaces the nitrochlorophenyl group.
  • Benzofuran Core : The dihydrobenzofuran moiety introduces a fused oxygen-containing ring system.

Implications :

  • Fluorine’s electronegativity may improve membrane permeability and bioavailability compared to the nitro group.
  • The benzofuran core could enhance π-π stacking interactions in hydrophobic binding pockets .

Methodological Insights from Evidence

  • Structural Similarity Assessment : Tools like ChemGPS-NP () and molecular fingerprints () are critical for virtual screening, as they evaluate electronic, steric, and solubility properties beyond simple structural overlap.
  • Synthesis Challenges : The target compound’s nitro group may require controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions, as seen in sulfonamide syntheses ().
  • SAR Principles : Modifications to the imine substituent (e.g., nitro vs. ethoxy) align with structure-activity relationship (SAR) strategies to optimize bioactivity ().

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN4O3SC_{19}H_{17}ClN_{4}O_{3S}, with a molecular weight of approximately 404.88 g/mol. The presence of the chloro and nitro groups suggests potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties:

  • Bacterial Activity : A study demonstrated that derivatives containing triazole moieties showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 1000 µg/mL against strains such as Staphylococcus epidermidis and Bacillus subtilis .
  • Fungal Activity : Compounds with similar structures have also been evaluated for antifungal activity against drug-resistant strains of Candida. Certain derivatives exhibited significant inhibitory effects, suggesting that modifications in the triazole ring can enhance antifungal potency .

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds with similar structural features possess considerable activity against cancer cell lines:

  • MCF-7 Cell Line : Compounds were tested for their cytotoxic effects on the MCF-7 breast cancer cell line. Results indicated that modifications in the phenyl and triazole groups significantly influenced cytotoxicity, with some derivatives exhibiting IC50 values in low micromolar ranges .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific functional groups in enhancing biological activity:

  • Electron-withdrawing and Electron-donating Groups : The presence of nitro (−NO₂) and chloro (−Cl) substituents on the phenyl rings has been shown to modulate the electronic properties of the compounds, affecting their interaction with biological targets .
  • Triazole Ring Influence : The incorporation of a triazole moiety has been associated with improved antimicrobial and anticancer activities. Variations in substituents on this ring can lead to significant differences in biological efficacy .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antimicrobial Evaluation : A compound structurally related to this compound was assessed for its ability to inhibit Staphylococcus aureus and exhibited promising results with MIC values significantly lower than standard antibiotics .
  • Cytotoxicity Against Cancer Cells : Another study reported that derivatives containing similar hydrazone linkages showed potent cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology : A two-step approach is recommended. First, synthesize the 1,2,4-triazole core via cyclization of substituted benzimidoyl chloride with nitrobenzohydrazide in N,N-dimethylacetamide under reflux (5 hours, 57% yield). Purify via silica-gel column chromatography using cyclohexane:ethyl acetate (1:10 v/v) . Second, introduce the hydrazone moiety by refluxing the intermediate with 2-chloro-5-nitrobenzaldehyde in ethanol. Monitor reaction progress via TLC (chloroform:methanol 7:3) and precipitate the product in ice water .
  • Purity Control : Use HPLC (≥95% purity) and recrystallization from ethyl acetate.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and hydrazone geometry (E-configuration). Look for characteristic shifts: aromatic protons (δ 7.2–8.5 ppm), sulfanyl (C-S) at δ 2.5–3.0 ppm .
  • IR Spectroscopy : Identify N-H stretches (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~550–560 m/z) .

Advanced Research Questions

Q. How can structural ambiguities in the triazole-hydrazone moiety be resolved?

  • X-ray Crystallography : Use SHELXL for refinement. Key steps:

Grow single crystals via slow evaporation of ethyl acetate.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine H atoms geometrically (Uiso = 1.2Ueq) and validate bond lengths (C-S: ~1.78 Å; N-N: ~1.40 Å) .

  • Contradiction Handling : If electron density maps suggest multiple conformers, perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

  • Substitution Patterns :

  • Vary substituents on the triazole (e.g., 4-chlorophenyl → 4-methoxyphenyl) and hydrazone (e.g., nitro → methyl groups).
  • Assess biological activity (e.g., antiplatelet action via ADP-induced aggregation assays) .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-1). Prioritize derivatives with binding energies ≤ −8.0 kcal/mol .

Q. How can conflicting data on biological activity be addressed?

  • Case Study : If a derivative shows high in vitro potency but low in vivo efficacy:

Check metabolic stability via liver microsome assays.

Optimize logP (target 2–4) using QSAR models to enhance bioavailability .

  • Statistical Validation : Apply Design of Experiments (DoE) to test variables (e.g., dose, administration route) and identify outliers .

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